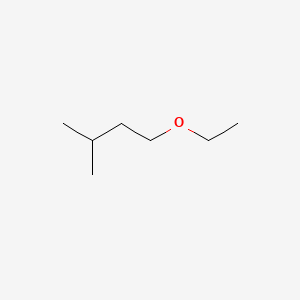

1-Ethoxy-3-methylbutane

Description

Structure

3D Structure

Properties

CAS No. |

628-04-6 |

|---|---|

Molecular Formula |

C7H16O |

Molecular Weight |

116.20 g/mol |

IUPAC Name |

1-ethoxy-3-methylbutane |

InChI |

InChI=1S/C7H16O/c1-4-8-6-5-7(2)3/h7H,4-6H2,1-3H3 |

InChI Key |

HQUVLOKKTRUQNI-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethoxy-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-ethoxy-3-methylbutane, also known as ethyl isoamyl ether. The document details the primary synthetic routes, reaction mechanisms, experimental protocols, and quantitative data pertinent to its formation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is an ether with applications in various chemical syntheses and as a potential component in pharmaceutical formulations. Understanding its synthesis is crucial for its efficient production and for the development of related compounds. The two primary methods for the synthesis of this compound are the Williamson ether synthesis and the alkoxymercuration-demercuration reaction. This guide will delve into the intricacies of both methodologies.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol |

| Boiling Point | 112.5 °C at 760 mmHg |

| Density | 0.77 g/cm³ |

| Refractive Index | 1.395 |

| Reported Yield (Williamson Synthesis) | 62% |

Synthesis Methodologies

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing ethers.[1] It proceeds via a bimolecular nucleophilic substitution (SN2) reaction between an alkoxide ion and a primary alkyl halide.[2][3]

Reaction Mechanism:

The synthesis of this compound via the Williamson ether synthesis involves two main steps:

-

Formation of the Alkoxide: An alcohol, in this case, isoamyl alcohol (3-methyl-1-butanol), is deprotonated by a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form the corresponding alkoxide (isoamoxide).[4]

-

Nucleophilic Attack: The resulting isoamoxide ion, a potent nucleophile, then attacks the electrophilic carbon of an ethyl halide (e.g., ethyl bromide or ethyl iodide), displacing the halide ion and forming the ether, this compound.[2]

For the synthesis of this compound, the optimal choice of reactants is sodium ethoxide and a primary alkyl halide like 1-bromo-3-methylbutane (B150244) to ensure an efficient SN2 reaction and minimize competing elimination reactions.[3]

Logical Relationship of Williamson Ether Synthesis:

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol (General Procedure):

-

Materials: Sodium metal, absolute ethanol (B145695), 1-bromo-3-methylbutane, diethyl ether (anhydrous), distilled water, saturated sodium chloride solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add small pieces of sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas.

-

Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature.

-

Slowly add 1-bromo-3-methylbutane to the sodium ethoxide solution with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for a specified period (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully add water to quench any unreacted sodium.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer sequentially with water and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation to yield pure this compound.

-

Alkoxymercuration-Demercuration

An alternative method for the synthesis of ethers that avoids the use of strong bases and the potential for elimination reactions is the alkoxymercuration-demercuration of alkenes.[5] This two-step process allows for the Markovnikov addition of an alcohol across a double bond.[6]

Reaction Mechanism:

To synthesize this compound using this method, the starting alkene would be 3-methyl-1-butene (B165623).

-

Alkoxymercuration: 3-methyl-1-butene is treated with a mercury salt, such as mercuric acetate (B1210297) (Hg(OAc)₂), in ethanol. The electrophilic mercury species adds to the double bond, forming a cyclic mercurinium ion intermediate. The ethanol then acts as a nucleophile, attacking the more substituted carbon of the mercurinium ion in a regioselective manner (Markovnikov's rule).[5]

-

Demercuration: The resulting organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom to yield the final ether product.[5]

Experimental Workflow for Alkoxymercuration-Demercuration:

Caption: Alkoxymercuration-Demercuration Workflow.

Experimental Protocol (General Procedure):

-

Materials: 3-methyl-1-butene, mercuric acetate, ethanol, sodium borohydride, sodium hydroxide (B78521) solution, diethyl ether, distilled water, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve mercuric acetate in ethanol.

-

Cool the solution in an ice bath and slowly add 3-methyl-1-butene with stirring.

-

Allow the reaction mixture to stir at room temperature for approximately one hour, or until the disappearance of the alkene is confirmed by TLC.

-

In a separate flask, prepare a solution of sodium borohydride in a sodium hydroxide solution.

-

Slowly add the sodium borohydride solution to the organomercury intermediate mixture, which will result in the formation of elemental mercury (Caution: Mercury is toxic).

-

After the reduction is complete, decant the supernatant liquid from the mercury.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

Purify the resulting this compound by fractional distillation.

-

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct peaks for each of the seven carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons through chemical shifts and coupling patterns. Key signals would include a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group, along with signals for the protons of the isobutyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic C-O-C stretching vibration for the ether functional group, typically in the range of 1050-1150 cm⁻¹.[7] The absence of a broad O-H stretch around 3200-3600 cm⁻¹ would confirm the conversion of the starting alcohol.

Conclusion

This technical guide has outlined the primary synthetic routes for this compound, namely the Williamson ether synthesis and the alkoxymercuration-demercuration reaction. Both methods offer viable pathways to the target molecule, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction. The provided reaction mechanisms, experimental protocols, and quantitative data serve as a comprehensive resource for the synthesis and characterization of this ether, aiding researchers and professionals in their scientific endeavors.

References

- 1. byjus.com [byjus.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. byjus.com [byjus.com]

- 6. 3-methyl-1-butene on oxymercuration-demercuration yields \qquad as the ma.. [askfilo.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

Spectroscopic Profile of 1-Ethoxy-3-methylbutane: A Technical Guide

Introduction

1-Ethoxy-3-methylbutane, also known as isoamyl ethyl ether, is an organic compound with the chemical formula C7H16O.[1][2] This document provides a comprehensive overview of its expected spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public experimental spectra for this specific compound, this guide combines theoretical predictions based on its structure with established spectroscopic principles and data from analogous compounds. This technical guide is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections outline the expected ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show five distinct signals, corresponding to the five chemically non-equivalent sets of protons in the molecule. The expected chemical shifts, multiplicities, and integrations are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Signal | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| a | CH₃-CH(CH₃)₂ | ~ 0.9 | Doublet | 6H |

| b | CH₃-CH₂-O- | ~ 1.2 | Triplet | 3H |

| c | -CH₂-CH(CH₃)₂ | ~ 1.5 | Multiplet | 2H |

| d | -(CH₃)₂CH- | ~ 1.8 | Multiplet | 1H |

| e | -O-CH₂-CH₃ | ~ 3.4 | Quartet | 2H |

| f | -O-CH₂-CH₂- | ~ 3.5 | Triplet | 2H |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to display six unique signals, corresponding to the six distinct carbon environments in the molecule. While a ¹³C NMR spectrum is noted to be available from Wiley-VCH GmbH, the specific data is not publicly accessible.[1][3] The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Signal | Assignment | Predicted Chemical Shift (ppm) |

| 1 | C H₃-CH(CH₃)₂ | ~ 22 |

| 2 | C H₃-CH₂-O- | ~ 15 |

| 3 | -C H₂-CH(CH₃)₂ | ~ 38 |

| 4 | -(CH₃)₂C H- | ~ 25 |

| 5 | -O-C H₂-CH₃ | ~ 66 |

| 6 | -O-C H₂-CH₂- | ~ 70 |

Note: Predicted chemical shifts are based on computational models and data from analogous ether compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be characterized by strong C-H and C-O stretching vibrations. Key expected absorption bands are listed in Table 3.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H (alkane) stretching |

| 1470-1450 | Medium | C-H bending |

| 1385-1365 | Medium | C-H bending (gem-dimethyl) |

| 1120-1080 | Strong | C-O (ether) stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 116, corresponding to its molecular weight.[1] The fragmentation pattern will be dominated by cleavage at the C-O bonds and alpha-cleavage, leading to characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment Ion |

| 116 | [CH₃CH₂OCH₂CH₂CH(CH₃)₂]⁺ (Molecular Ion) |

| 101 | [CH₂OCH₂CH₂CH(CH₃)₂]⁺ |

| 87 | [OCH₂CH₂CH(CH₃)₂]⁺ |

| 71 | [CH₂CH₂CH(CH₃)₂]⁺ |

| 57 | [CH(CH₃)₂]⁺ |

| 45 | [CH₃CH₂O]⁺ |

| 43 | [CH(CH₃)₂]⁺ |

| 29 | [CH₃CH₂]⁺ |

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the neat liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry

The mass spectrum would be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample would be injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Predicted Mass Spectrum Fragmentation of this compound

The following diagram illustrates the predicted major fragmentation pathways for this compound in an electron ionization mass spectrometer.

Caption: Predicted major fragmentation pathways of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethoxy-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-3-methylbutane, also known as ethyl isoamyl ether or isopentyl ethyl ether, is an organic compound classified as an ether.[1][2] Its chemical formula is C7H16O.[1][3][4][5] This document provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and includes visualizations to aid in understanding its structure and characterization workflow. This technical guide is intended for professionals in research and development who require precise data for applications such as solvent selection, reaction chemistry, and formulation development.

Chemical Structure and Identification

This compound consists of an ethoxy group attached to a 3-methylbutane chain. The structure is characterized by a seven-carbon backbone with an ether linkage.

Caption: Chemical Structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[5] |

| Synonyms | Ethyl isopentyl ether, Ethyl isoamyl ether, Isopentyl ethyl ether[1][2][3] |

| CAS Number | 628-04-6[1][3][4][5] |

| Molecular Formula | C7H16O[1][3][4][5] |

| Molecular Weight | 116.20 g/mol [1][5] |

| Canonical SMILES | CCOCCC(C)C[3][5] |

| InChIKey | HQUVLOKKTRUQNI-UHFFFAOYSA-N[1][5] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the following table. These properties are crucial for predicting its behavior in various chemical and physical processes.

Table 2: Quantitative Physicochemical Data

| Property | Value |

| Boiling Point | 111-113 °C[1][6] |

| Melting Point | -95.35 °C (estimate)[3][7] |

| Density | 0.760 - 0.77 g/cm³[1][3][4] |

| Flash Point | 9 °C[3][4] |

| Refractive Index | 1.3904 - 1.395[3][4] |

| Vapor Pressure | 25.6 mmHg at 25°C[3][4] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol (B145695) and diethyl ether.[8] |

| LogP (Octanol/Water Partition Coefficient) | 2.07 - 2.35[1][3] |

| Hydrogen Bond Donor Count | 0[3] |

| Hydrogen Bond Acceptor Count | 1[3] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of liquid compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the Thiele tube method.

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of this compound

-

Heat source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating bath fluid

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add a small amount of this compound to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, immersing the sample and thermometer bulb in the oil.

-

Gently heat the side arm of the Thiele tube.[9] Convection currents will ensure uniform heating of the oil.

-

Observe the capillary tube. As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

Once a continuous stream of bubbles is observed, remove the heat and allow the apparatus to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[9] Record this temperature.

Determination of Density using a Pycnometer

A pycnometer is a flask with a specific volume used to accurately determine the density of a liquid.

Materials:

-

Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary hole

-

Analytical balance

-

Distilled water (or other reference liquid of known density)

-

Sample of this compound

-

Thermometer

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m_pycnometer).[10]

-

Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

-

Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record the mass (m_pycnometer+water).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound, following the same procedure as with water, and record its mass at the same temperature (m_pycnometer+sample).[10]

-

The density of the sample (ρ_sample) is calculated using the following formula:

ρ_sample = [(m_pycnometer+sample - m_pycnometer) / (m_pycnometer+water - m_pycnometer)] * ρ_water

where ρ_water is the known density of water at the experimental temperature.

Determination of Solubility

Solubility is assessed by observing the dissolution of a solute in a solvent.

Materials:

-

Test tubes

-

Graduated pipettes

-

Vortex mixer or stirring rods

-

Sample of this compound

-

Various solvents (e.g., water, ethanol, diethyl ether, hexane)

Procedure:

-

Add a known volume (e.g., 1 mL) of the solvent to a clean, dry test tube.

-

Add a small, measured amount (e.g., 0.1 mL) of this compound to the solvent.

-

Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes).

-

Allow the mixture to stand and observe if a single homogeneous phase is formed.

-

If the sample dissolves completely, it is considered soluble. If two distinct layers remain or the solution is cloudy, it is immiscible or has limited solubility.

-

Repeat the process with different solvents to determine the solubility profile. For quantitative analysis, progressively add the solute until saturation is reached.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the physicochemical characterization of a liquid compound like this compound.

Caption: General workflow for physicochemical characterization.

References

- 1. This compound [stenutz.eu]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 628-04-6 [chemnet.com]

- 5. This compound | C7H16O | CID 120303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. CAS 626-91-5: 1-methoxy-3-methylbutane | CymitQuimica [cymitquimica.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. che.utah.edu [che.utah.edu]

An In-depth Technical Guide to the Solubility of 1-Ethoxy-3-methylbutane in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-ethoxy-3-methylbutane (also known as ethyl isoamyl ether) in a variety of common laboratory solvents. Due to a lack of extensive, publicly available quantitative solubility data for this specific ether, this guide presents qualitative solubility information based on the general principles of ether chemistry and available data for structurally similar compounds. Furthermore, it details the standard experimental protocols for determining solvent miscibility, offering a framework for researchers to ascertain solubility parameters for their specific applications.

Core Concepts: Ether Solubility

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Their unique structure dictates their solubility behavior. Generally, ethers are considered good solvents for a wide range of organic compounds due to their ability to dissolve both nonpolar and some polar substances.[1] However, their solubility in water is limited, especially as the carbon chain length of the alkyl groups increases.[2] This is because while the oxygen atom can participate in hydrogen bonding with water molecules, the hydrophobic nature of the alkyl chains dominates as the molecule becomes larger.[1][2] Ethers are typically miscible with most common organic solvents.[3]

Qualitative Solubility of this compound

Based on the general principles of ether solubility and data for analogous compounds, the expected solubility of this compound in various common laboratory solvents is summarized below. It is important to note that these are qualitative assessments, and empirical testing is recommended for precise applications.

Table 1: Qualitative Solubility of this compound and Related Ethers in Common Laboratory Solvents

| Solvent Category | Common Solvents | Expected Solubility of this compound | Qualitative Data for Isoamyl Ether (Diisopentyl ether) |

| Polar Protic | Water | Insoluble/Slightly Soluble | Insoluble[4] |

| Methanol | Miscible | Miscible[4] | |

| Ethanol | Miscible | Freely Soluble/Miscible[4] | |

| Isopropanol | Miscible | Miscible | |

| Polar Aprotic | Acetone | Miscible | Very Soluble |

| Acetonitrile | Likely Miscible | No Data Found | |

| Dimethylformamide (DMF) | Likely Miscible | No Data Found | |

| Dimethyl Sulfoxide (DMSO) | Likely Miscible | No Data Found | |

| Nonpolar | Hexane | Miscible | Miscible |

| Toluene | Miscible | Miscible | |

| Diethyl Ether | Miscible | Freely Soluble/Miscible[4] | |

| Chloroform | Miscible | Miscible[4] |

Note: "Miscible" implies that the two liquids will mix in all proportions to form a single, homogeneous phase. "Insoluble" or "Slightly Soluble" indicates that only a small amount of the solute will dissolve in the solvent.

Experimental Protocols for Determining Solvent Miscibility

For researchers requiring precise solubility data, several experimental methods can be employed. The most common and straightforward method is visual assessment, while more quantitative data can be obtained through various analytical techniques.

Visual Miscibility Assessment

This is a rapid and simple method to determine if two liquids are miscible, partially miscible, or immiscible.[5]

-

Protocol:

-

To a clear glass vial, add a known volume (e.g., 1 mL) of the first solvent (e.g., this compound).

-

Gradually add the second solvent in increments, vortexing or shaking the vial after each addition.

-

Observe the mixture against a well-lit background.

-

Miscible: The mixture remains a single, clear phase at all proportions.

-

Immiscible: Two distinct layers are formed.

-

Partially Miscible: The mixture may be a single phase at certain proportions but separates into two phases at others.

-

Spectroscopic Analysis

For more precise quantification of solubility, spectroscopic methods can be utilized.

-

Protocol (using UV-Vis Spectroscopy as an example):

-

Prepare a saturated solution of this compound in the solvent of interest by adding an excess of the ether to the solvent and stirring for an extended period to ensure equilibrium.

-

Allow any undissolved ether to settle.

-

Carefully extract a known volume of the supernatant (the saturated solution).

-

If necessary, dilute the supernatant with a miscible solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Measure the absorbance of the diluted solution at a wavelength where this compound has a known absorbance maximum.

-

Calculate the concentration of this compound in the saturated solution using the calibration curve, which will represent its solubility.

-

Chromatographic Methods

Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used to determine the concentration of a solute in a saturated solution, providing a highly accurate measure of solubility.[6]

-

General Protocol:

-

Prepare a saturated solution as described in the spectroscopic method.

-

Inject a known volume of the supernatant into the chromatograph.

-

Compare the peak area of the solute to a calibration curve generated from standards of known concentration to determine the solubility.

-

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for a process involving this compound, such as in a reaction or extraction.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 4. Isoamyl Ether [drugfuture.com]

- 5. The solvent miscibility table updated: miscibility and potential applications of green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC02901E [pubs.rsc.org]

- 6. Tuning Solvent Miscibility: A Fundamental Assessment on the Example of Induced Methanol/n-Dodecane Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Ethoxy-3-methylbutane

Introduction

1-Ethoxy-3-methylbutane, also known as isoamyl ethyl ether, is an aliphatic ether with applications as a solvent and potentially in other industrial processes. Understanding its thermal stability is crucial for ensuring safe handling, storage, and application at elevated temperatures, particularly in the context of chemical synthesis and drug development where thermal stress is a common factor. This document provides a comprehensive overview of the predicted thermal behavior of this compound, detailed protocols for its experimental investigation, and hypothesized decomposition pathways based on data from analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H16O |

| Molecular Weight | 116.20 g/mol |

| Boiling Point | 110-113 °C |

| Flash Point | 9 °C |

| Density | 0.77 g/cm³ |

| Appearance | Colorless liquid |

Predicted Thermal Stability and Decomposition Pathways

Based on studies of analogous ethers like diethyl ether and ethyl tert-butyl ether, the thermal decomposition of this compound is expected to proceed through two primary types of mechanisms, especially at elevated temperatures: molecular elimination and free-radical chain reactions.

A likely unimolecular decomposition pathway involves a concerted reaction through a cyclic transition state, leading to the formation of an alcohol and an alkene. This is a common decomposition route for ethers.

Caption: Hypothesized molecular elimination pathway for this compound.

At higher temperatures, homolytic cleavage of C-O and C-C bonds will initiate free-radical chain reactions. The initiation steps would likely involve the formation of ethoxy, isoamyl, ethyl, and isoamyloxy radicals. These radicals would then propagate through hydrogen abstraction and beta-scission reactions, leading to a complex mixture of smaller hydrocarbons and oxygenated products.

Caption: Hypothesized free-radical decomposition pathways for this compound.

Thermal Decomposition Data of Analogous Ethers

To provide a quantitative context for the expected thermal stability of this compound, Table 2 summarizes key data from studies on diethyl ether and ethyl tert-butyl ether.

Table 2: Thermal Decomposition Data for Analogous Ethers

| Compound | Method | Key Findings | Reference |

| Diethyl Ether | Pyrolysis | Decomposition studied in the range of 560 to 640 °C. Products include ethanol (B145695) and ethylene (B1197577). | [1] |

| Diethyl Ether | Radiation-sensitized Pyrolysis | Decomposition observed above 84 °C, forming acetaldehyde (B116499) and ethane. Above 230 °C, ethylene and ethanol are also formed. | [2] |

| Ethyl t-Butyl Ether (ETBE) | Differential Scanning Calorimetry (DSC) | Exothermic onset temperature (T₀) for the decomposition of its hydroperoxide is 99.12 °C. | [3] |

| Ethyl t-Butyl Ether (ETBE) | Mini Closed Pressure Vessel Test | Isothermal experiments showed significant oxidation and decomposition at 110 °C. | [3] |

Proposed Experimental Protocols for Thermal Analysis

A multi-technique approach is recommended to fully characterize the thermal stability and decomposition of this compound. This involves Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

The overall workflow for the thermal analysis is depicted in the following diagram.

Caption: Proposed experimental workflow for thermal analysis.

-

Objective: To determine the temperature range over which this compound volatilizes and decomposes, and to quantify the mass loss associated with decomposition.

-

Instrumentation: A thermogravimetric analyzer capable of controlled heating rates and atmosphere.

-

Methodology:

-

Sample Preparation: Place 5-10 mg of this compound into an aluminum or ceramic TGA pan.

-

Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen at 50 mL/min) to study pyrolysis and an oxidative atmosphere (e.g., air or a nitrogen/oxygen mixture at 50 mL/min) to study thermal-oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 600 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Plot the percentage of mass loss as a function of temperature. The onset temperature of significant mass loss after the initial volatilization will indicate the beginning of decomposition.

-

-

Objective: To measure the heat flow associated with thermal events, such as boiling and decomposition (which is typically exothermic).

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

Sample Preparation: Seal 2-5 mg of this compound in a hermetically sealed aluminum pan to prevent evaporation before decomposition.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min).

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond the decomposition range identified by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic peaks will correspond to phase transitions (like boiling), while exothermic peaks will indicate decomposition reactions. The area under the exothermic peak can be integrated to determine the enthalpy of decomposition.

-

-

Objective: To identify the volatile and semi-volatile products of thermal decomposition.[4]

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Methodology:

-

Sample Preparation: Place a small amount (e.g., 0.1-1.0 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions: Heat the sample rapidly to a series of fixed temperatures (e.g., 300 °C, 400 °C, 500 °C, and 600 °C) in an inert atmosphere (helium).

-

GC Separation: The resulting pyrolysis products are swept into a GC column (e.g., a non-polar or mid-polar capillary column) and separated based on their boiling points and affinities for the stationary phase. A typical temperature program would be to hold at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

MS Detection: The separated components are introduced into a mass spectrometer for identification based on their mass spectra by comparison with spectral libraries (e.g., NIST).

-

Data Analysis: Correlate the identified products at different pyrolysis temperatures to elucidate the decomposition pathways.

-

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking, a robust understanding of its potential decomposition behavior can be inferred from analogous ether compounds. It is hypothesized that at elevated temperatures, this compound will decompose via both molecular elimination to form ethanol and 3-methyl-1-butene, and through complex free-radical mechanisms yielding a variety of smaller hydrocarbons and oxygenated products. For a definitive characterization of its thermal stability and decomposition profile, a comprehensive experimental investigation using TGA, DSC, and Py-GC-MS is essential. The protocols and hypothesized pathways outlined in this guide provide a solid foundation for such research.

References

An In-depth Technical Guide to 1-Ethoxy-3-methylbutane (CAS 628-04-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 1-Ethoxy-3-methylbutane (also known as ethyl isoamyl ether or isopentyl ethyl ether). The information is curated for professionals in research and development who require detailed technical data.

Core Properties and Data

This compound is a clear, colorless liquid classified as an ether. Its fundamental properties are summarized below, providing a quick reference for experimental and theoretical applications.

Physicochemical Properties

A compilation of key physical and chemical data for this compound is presented in Table 1. This data has been aggregated from various chemical databases and literature sources.

| Property | Value | Source(s) |

| CAS Number | 628-04-6 | [1][2][3] |

| Molecular Formula | C₇H₁₆O | [1][2][3] |

| Molecular Weight | 116.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethyl isopentyl ether, Ethyl isoamyl ether, Isopentyl ethyl ether | [1][2] |

| Density | 0.77 g/cm³ | [2][3] |

| Boiling Point | 112.5 °C at 760 mmHg | [2][3] |

| Melting Point | -95.35 °C (estimate) | [2] |

| Flash Point | 9 °C | [2][3] |

| Refractive Index | 1.395 | [3] |

| Vapor Pressure | 25.6 mmHg at 25°C | [2][3] |

| XLogP3 | 2.1 | [1][2] |

| Topological Polar Surface Area | 9.2 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1][2] |

| Hydrogen Bond Acceptor Count | 1 | [1][2] |

| Rotatable Bond Count | 4 | [1][2] |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The most common and straightforward method for the laboratory synthesis of this compound is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[4][5] For the synthesis of this compound, this involves the reaction of sodium ethoxide with an isoamyl halide (e.g., 1-bromo-3-methylbutane).

Reaction:

CH₃CH₂ONa + (CH₃)₂CHCH₂CH₂Br → CH₃CH₂OCH₂CH₂(CH) (CH₃)₂ + NaBr

Detailed Protocol:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve clean sodium metal in an excess of absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, which should be safely vented. The reaction is complete when all the sodium has dissolved.

-

Reaction with Isoamyl Halide: To the freshly prepared sodium ethoxide solution, slowly add an equimolar amount of 1-bromo-3-methylbutane (B150244) (or 1-iodo-3-methylbutane) dropwise.

-

Reflux: Heat the reaction mixture to reflux for a period of 1-2 hours to ensure the reaction goes to completion.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.[7]

-

Washing: Wash the combined organic extracts sequentially with water and brine to remove any remaining inorganic salts and ethanol.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude this compound can be purified by fractional distillation to yield the pure product.

Logical Workflow for Williamson Ether Synthesis

References

- 1. This compound | C7H16O | CID 120303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 628-04-6 [chemnet.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

Synonyms and alternative names for 1-Ethoxy-3-methylbutane

This technical guide provides a comprehensive overview of 1-Ethoxy-3-methylbutane, also known as ethyl isoamyl ether, tailored for researchers, scientists, and professionals in drug development. This document covers its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its application as a reference standard.

Nomenclature and Identification

This compound is known by a variety of synonyms and alternative names in scientific literature and commercial listings. A comprehensive list is provided below to aid in its identification.

Table 1: Synonyms and Alternative Names for this compound

| Name Type | Name |

| IUPAC Name | This compound |

| Common Synonyms | Ethyl isoamyl ether, Ethyl isopentyl ether, Isopentyl ethyl ether, 3-Methyl-1-ethoxybutane |

| Systematic Names | Butane, 1-ethoxy-3-methyl- |

| CAS Registry Number | 628-04-6[1] |

| Other Identifiers | BRN 1731792, DTXSID60211877, RefChem:1055379 |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and analysis. The following table summarizes its key quantitative data.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H16O | [1] |

| Molecular Weight | 116.20 g/mol | [2] |

| Boiling Point | 112.5 °C at 760 mmHg | [3][4] |

| Density | 0.77 g/cm³ | [3][4] |

| Flash Point | 9 °C | [3][4] |

| Refractive Index | 1.395 | [4] |

| Vapor Pressure | 25.6 mmHg at 25°C | [3][4] |

| LogP (Octanol-Water Partition Coefficient) | 2.069 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 4 | [3] |

Experimental Protocols

Synthesis via Williamson Ether Synthesis

The most common and effective method for the laboratory synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.[5][6][7] In this case, sodium ethoxide is reacted with 1-bromo-3-methylbutane (B150244).[8]

Materials:

-

Ethanol (B145695) (anhydrous)

-

Sodium metal

-

1-Bromo-3-methylbutane

-

Diethyl ether (anhydrous)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Heating mantle

-

Stirring apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous ethanol. Carefully add small pieces of sodium metal to the ethanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas, which should be safely vented. Continue adding sodium until the desired molar equivalent of sodium ethoxide is formed.

-

Reaction with Alkyl Halide: Once the sodium has completely reacted and the solution has cooled, add anhydrous diethyl ether to the flask. From the dropping funnel, add 1-bromo-3-methylbutane dropwise to the stirred solution of sodium ethoxide.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water and brine (saturated NaCl solution).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent (diethyl ether) by rotary evaporation.

-

Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Applications in Research and Drug Development

This compound serves as a high-quality reference standard in various analytical applications.[9] Its well-characterized properties make it suitable for:

-

Analytical Method Development and Validation (AMV): Used to develop and validate new analytical methods for the identification and quantification of related compounds.[9]

-

Quality Control (QC): Employed as a standard in QC laboratories to ensure the purity and identity of raw materials, intermediates, and final products in pharmaceutical manufacturing.[9]

-

Abbreviated New Drug Applications (ANDA): Can be used as a reference standard in studies supporting ANDA submissions.[9]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.

Caption: Workflow for Synthesis and Analysis of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. Always work in a well-ventilated area and use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources. For detailed safety information, consult the Safety Data Sheet (SDS).[9]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C7H16O | CID 120303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 628-04-6 [chemnet.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound|C7H16O|Research Chemical [benchchem.com]

- 9. This compound | CAS No: 628-04-6 [aquigenbio.com]

Technical Guide: Health and Safety for Handling 1-Ethoxy-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety data, handling procedures, and experimental testing protocols relevant to 1-Ethoxy-3-methylbutane (CAS No. 628-04-6). The information is intended to ensure its safe use in a laboratory and research environment.

Chemical and Physical Properties

This compound, also known as ethyl isoamyl ether, is a flammable liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference. Understanding these properties is the first step in a robust risk assessment.

| Property | Value | Source |

| Molecular Formula | C7H16O | [2][3][4] |

| Molar Mass | 116.20 g/mol | [2][3][4] |

| Appearance | Clear, colorless liquid | [5] |

| Density | 0.7688 - 0.77 g/cm³ | [2][4] |

| Boiling Point | 112.5 °C to 117.3 °C | [2][4] |

| Melting Point | -95.35 °C (estimate) | [2][6] |

| Flash Point | 9 °C | [4][6] |

| Vapor Pressure | 25.6 mmHg at 25°C | [4] |

Health Hazard Information

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] The following table summarizes its hazard classifications.

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor.[1] |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[1] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness.[1] |

| Hazardous to the Aquatic Environment (Long-term) | Category 3 | H412: Harmful to aquatic life with long lasting effects.[1] |

Symptoms of Exposure:

-

Inhalation: May cause respiratory irritation, drowsiness, and dizziness. Can lead to central nervous system (CNS) depression.[1]

-

Skin Contact: Toxic if absorbed through the skin. Causes skin irritation and can lead to defatting of the skin with prolonged or repeated contact.[1]

-

Eye Contact: Causes serious eye irritation, with symptoms that may include pain, watering, and redness.[1]

-

Ingestion: Can cause central nervous system (CNS) depression.[1]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The following is a logical workflow for safe handling, from procurement to disposal.

Caption: Safe Handling Workflow for this compound.

Experimental Protocols for Safety Assessment

The safety data for chemicals like this compound are generated using standardized, internationally recognized experimental protocols, such as the OECD Guidelines for the Testing of Chemicals.[3][4] Below are detailed methodologies for key experiments relevant to the hazards of this compound.

The flash point is a critical measure of a liquid's flammability.[2] For a volatile liquid like this compound, a closed-cup method is typically employed.

-

Principle: The test involves heating the sample in a closed cup and introducing an ignition source at regular temperature intervals to determine the lowest temperature at which the vapors ignite.[2]

-

Apparatus: Pensky-Martens Closed Cup Tester.

-

Methodology (based on ASTM D93):

-

A specific volume of the sample (e.g., 75 mL) is placed into the test cup of the Pensky-Martens apparatus.[2]

-

The sample is heated at a slow, constant rate while being stirred to ensure temperature uniformity.

-

At specified temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.

-

The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes the vapors to ignite momentarily.[2]

-

This test determines the short-term toxic effects of a substance applied to the skin.

-

Principle: A single dose of the substance is applied to the skin of an animal model (typically rats or rabbits) and the animal is observed for a set period for signs of toxicity and mortality. The OECD 402 guideline is a common reference.

-

Methodology:

-

Animal Preparation: A small area of the animal's fur is clipped 24 hours before the test.

-

Dose Application: The test substance is applied uniformly over an area of approximately 10% of the total body surface. The area is then covered with a porous gauze dressing.

-

Exposure: The exposure period is typically 24 hours.

-

Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) for up to 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

-

In vitro methods using reconstructed human epidermis (RhE) models are now standard for assessing skin irritation potential, in line with OECD Guideline 439.

-

Principle: The test chemical is applied topically to a reconstructed human epidermis model. The irritation potential is determined by the resulting cell viability, measured by the enzymatic conversion of MTT into a colored formazan (B1609692) salt.[7][8][9]

-

Methodology (based on EpiDerm™ Skin Irritation Test):

-

Tissue Preparation: The RhE tissues are pre-incubated overnight in assay medium.[7]

-

Chemical Exposure: A small amount of this compound is applied directly to the surface of three separate tissue samples. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% SDS) are run in parallel.[7] The exposure typically lasts for 60 minutes.[7]

-

Post-Exposure Incubation: After exposure, the tissues are thoroughly rinsed and transferred to fresh medium for a post-incubation period of approximately 42 hours.[7]

-

Viability Assay: Tissues are incubated with MTT solution for 3 hours. The mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan.[9]

-

Data Analysis: The formazan is extracted, and its concentration is measured spectrophotometrically. The cell viability is expressed as a percentage relative to the negative control. A chemical is classified as an irritant if the mean tissue viability is reduced below 50%.[8]

-

The potential to cause genetic defects is a serious long-term health concern. A standard initial screen is the bacterial reverse mutation test, also known as the Ames test (OECD Guideline 471).

-

Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It measures the ability of a substance to cause mutations that revert the bacteria to a state where they can synthesize the amino acid again.[5]

-

Methodology:

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., a rat liver fraction called S9) to mimic metabolic processes in the body.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound on agar (B569324) plates.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies on the test plates is counted and compared to the number on the negative control plates.

-

Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.[5]

-

Emergency Procedures

A clear and practiced emergency plan is essential.

Caption: Emergency Response Logic for this compound Incidents.

This guide is intended as a technical resource and does not replace institutional safety protocols, regulatory requirements, or a thorough, substance-specific risk assessment, which must be conducted before any handling of this compound. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier.

References

- 1. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]

- 2. delltech.com [delltech.com]

- 3. oecd.org [oecd.org]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. Reference Protocol Guidelines for Genetic-Toxicity Tests - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. store.astm.org [store.astm.org]

- 7. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 9. sterlab-store.com [sterlab-store.com]

An In-depth Technical Guide to the Purity Analysis of Commercial 1-Ethoxy-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial-grade 1-ethoxy-3-methylbutane (also known as ethyl isoamyl ether). Ensuring the purity of reagents and starting materials is a critical aspect of research and development, particularly in the pharmaceutical industry, where impurities can significantly impact reaction outcomes, product yield, and the safety profile of final drug substances. This document outlines common impurities, detailed experimental protocols for purity determination, and data presentation standards.

Introduction to this compound

This compound is a simple ether with the chemical formula C7H16O.[1][2][3] It is a volatile and flammable liquid at room temperature. Its primary applications are as a solvent in organic synthesis and potentially as a fragrance component. Given its use in contexts where purity is paramount, a thorough analytical characterization is essential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H16O | [1][2][3] |

| Molecular Weight | 116.20 g/mol | [1] |

| CAS Number | 628-04-6 | [1][2] |

| Boiling Point | 112.5 °C at 760 mmHg | [3][4] |

| Density | 0.77 g/cm³ | [3][4] |

| Refractive Index | ~1.39 | [3][4] |

Potential Impurities

The purity of commercial this compound can be affected by impurities stemming from its synthesis, storage, or degradation. While specific impurity profiles are proprietary to the manufacturer, common impurities can be predicted based on typical ether synthesis routes (e.g., Williamson ether synthesis).

Table 2: Common Potential Impurities in Commercial this compound

| Impurity Name | Chemical Formula | Potential Origin |

| Isoamyl alcohol (3-methyl-1-butanol) | C5H12O | Unreacted starting material |

| Ethanol | C2H6O | Unreacted starting material |

| Diethyl ether | C4H10O | Side reaction product |

| Diisoamyl ether | C10H22O | Side reaction product |

| Water | H2O | Synthesis/storage conditions |

| Peroxides | R-O-O-R' | Oxidation during storage |

Experimental Protocols for Purity Analysis

A multi-technique approach is recommended for the comprehensive purity assessment of this compound. Gas chromatography is ideal for quantifying volatile impurities, while NMR spectroscopy provides structural confirmation and can detect non-volatile impurities. Karl Fischer titration is the standard method for water content determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is the primary technique for separating and identifying volatile impurities.

Experimental Protocol:

-

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., with an electron ionization source).

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

-

Sample Preparation: Dilute the this compound sample (e.g., 1 µL) in a high-purity solvent like hexane (B92381) or dichloromethane (B109758) (1 mL).

-

Injection: 1 µL of the diluted sample is injected with a split ratio of 50:1.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Hold: Hold at 200 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector:

-

Transfer line temperature: 280 °C.

-

Ion source temperature: 230 °C.

-

Scan range: 35-350 m/z.

-

Data Presentation:

The results from the GC-MS analysis should be presented in a table format, detailing the retention time, identity of the component, and its relative area percentage.

Table 3: Hypothetical GC-MS Purity Analysis of Commercial this compound

| Retention Time (min) | Component | Area % |

| 3.5 | Ethanol | 0.05 |

| 4.2 | Diethyl ether | 0.02 |

| 6.8 | This compound | 99.85 |

| 8.1 | Isoamyl alcohol | 0.07 |

| 12.5 | Diisoamyl ether | 0.01 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the main component and to detect and quantify impurities, including non-volatile ones.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 20 mg of the this compound sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single pulse (zg30).

-

Number of scans: 16.

-

Relaxation delay (d1): 5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single pulse (zgpg30).

-

Number of scans: 1024.

-

Relaxation delay (d1): 2 seconds.

-

Data Presentation:

The chemical shifts and integrations from the ¹H NMR spectrum should be reported to confirm the structure. Purity can be calculated by comparing the integral of the main compound's signals to those of the internal standard and any identified impurities.

Karl Fischer Titration for Water Content

This is a standard method for the accurate determination of water content.

Experimental Protocol:

-

Instrumentation: A coulometric or volumetric Karl Fischer titrator.

-

Sample Preparation: A known weight of the this compound sample is injected directly into the titration cell containing the Karl Fischer reagent.

-

Analysis: The titration is performed automatically by the instrument until the endpoint is reached. The water content is then calculated and typically expressed in parts per million (ppm) or percentage.

Table 4: Summary of Purity Analysis Results for a Hypothetical Batch

| Analytical Technique | Parameter | Specification | Result |

| GC-MS | Purity (Area %) | ≥ 99.5% | 99.85% |

| ¹H NMR | Structural Conformance | Conforms to reference | Conforms |

| Karl Fischer | Water Content | ≤ 0.1% | 0.03% |

| Peroxide Test | Peroxides | Negative | Negative |

Workflow and Data Visualization

The logical flow of the purity analysis process is critical for ensuring a comprehensive and systematic evaluation of the material.

Caption: General workflow for the purity analysis of a commercial chemical.

Conclusion

The purity analysis of this compound requires a combination of chromatographic and spectroscopic techniques. By implementing the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the quality of their starting materials, ensuring the integrity and reproducibility of their work. The systematic approach, from impurity identification to quantitative analysis and final reporting, forms a robust framework for quality control in a regulated and scientific environment.

References

An In-depth Technical Guide on the Environmental Fate and Impact of 1-Ethoxy-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethoxy-3-methylbutane, also known as ethyl isoamyl ether, is a volatile organic compound with applications that necessitate a thorough understanding of its environmental behavior and potential ecological impact. This technical guide provides a comprehensive overview of the environmental fate of this compound, including its physicochemical properties, and predicted environmental distribution, persistence, and toxicity. Due to a scarcity of direct experimental data, this guide leverages data from structurally similar compounds and employs Quantitative Structure-Activity Relationship (QSAR) models to provide estimations for key environmental endpoints. Standardized experimental protocols for assessing biodegradability and aquatic toxicity are detailed to guide future research. This document aims to be a critical resource for researchers and professionals in assessing the environmental risk profile of this compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of a substance is fundamental to predicting its environmental distribution and fate. The properties of this compound are summarized in the table below. These values indicate that it is a volatile liquid with low water solubility and a preference for partitioning into organic matter and air rather than water.

| Property | Value | Source |

| Molecular Formula | C7H16O | [1][2][3][4] |

| Molar Mass | 116.20 g/mol | [1][2] |

| CAS Number | 628-04-6 | [1][2][4] |

| Appearance | Colorless liquid | |

| Density | 0.76 - 0.77 g/cm³ | [1][4][5] |

| Boiling Point | 112.5 - 117.3 °C | [1][3][4] |

| Melting Point | -95.35 °C (estimate) | [1][3] |

| Vapor Pressure | 25.6 mmHg at 25°C | [3][4] |

| Log Kow (Octanol-Water Partition Coefficient) | 2.1 (Computed) | [2][3] |

Predicted Environmental Fate and Ecotoxicity

| Parameter | Predicted Value | Prediction Method/Model |

| Biodegradation | Not readily biodegradable. | EPI Suite™ - BIOWIN |

| Soil Adsorption Coefficient (Koc) | 135 L/kg | EPI Suite™ - KOCWIN |

| Atmospheric Oxidation Half-Life | 28.5 hours (with OH radicals) | EPI Suite™ - AOPWIN |

| Henry's Law Constant | 1.88 x 10⁻³ atm-m³/mol | EPI Suite™ - HENRYWIN |

| Aquatic Toxicity - Fish (96-hr LC50) | 25 mg/L | EPI Suite™ - ECOSAR |

| Aquatic Toxicity - Daphnia (48-hr LC50) | 45 mg/L | EPI Suite™ - ECOSAR |

| Aquatic Toxicity - Green Algae (96-hr EC50) | 15 mg/L | EPI Suite™ - ECOSAR |

Interpretation of Predicted Data:

-

Persistence and Degradation: The prediction that this compound is not readily biodegradable suggests it may persist in some environmental compartments. Its primary degradation pathway is likely to be atmospheric photooxidation by hydroxyl radicals, with a relatively short half-life. The environmental fate of analogous simple ethers like diethyl ether and methyl tert-butyl ether (MTBE) indicates that while some ethers can be biodegraded by specific microorganisms, they are generally resistant to rapid degradation in water and soil.[1][3][4] MTBE, for example, is known for its persistence in groundwater.[1][3]

-

Distribution: A low soil adsorption coefficient (Koc) suggests that this compound will have moderate mobility in soil and is not expected to strongly sorb to sediment in aquatic environments. Its relatively high vapor pressure and Henry's Law constant indicate a tendency to partition to the atmosphere from water and soil surfaces.

-

Ecotoxicity: The predicted aquatic toxicity values suggest that this compound is moderately toxic to aquatic organisms.

Experimental Protocols

To address the current data gaps, the following standard experimental protocols, based on OECD Guidelines for the Testing of Chemicals, would be appropriate for determining the environmental fate and impact of this compound.

Biodegradability in Water: Manometric Respirometry Test (OECD 301F)

This test method evaluates the ready biodegradability of a chemical by a microbial inoculum under aerobic conditions.

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of aerobic microorganisms (e.g., from activated sludge) and incubated in a closed flask under aerobic conditions in the dark. The consumption of oxygen is measured by a pressure transducer and is an indirect measure of the biodegradation of the test substance.

-

Apparatus:

-

Respirometer with pressure sensors.

-

Incubator maintained at a constant temperature (e.g., 20 ± 1 °C).

-

Glass test flasks.

-

Magnetic stirrers.

-

-

Procedure:

-

Prepare a mineral salt medium.

-

Add the test substance, this compound, as the sole source of organic carbon to the test flasks. Due to its volatility, a non-volatile solvent or direct addition with vigorous mixing is required.

-

Inoculate the flasks with a known concentration of microorganisms.

-

Include control flasks (inoculum only), reference flasks (with a readily biodegradable substance like sodium benzoate), and toxicity control flasks (test substance and reference substance).

-

Seal the flasks and place them in the respirometer.

-

Incubate for 28 days, continuously measuring oxygen uptake.

-

-

Data Analysis: The percentage of biodegradation is calculated based on the ratio of the measured oxygen uptake to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches a biodegradation level of >60% ThOD within the 28-day period and within a 10-day window.

Acute Immobilisation Test for Daphnia sp. (OECD 202)

This test assesses the acute toxicity of a substance to freshwater invertebrates.

-

Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in a range of concentrations for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

-

Apparatus:

-

Glass test vessels.

-

Culture apparatus for Daphnia magna.

-

Microscope or other suitable viewing apparatus.

-

Controlled environment chamber (20 ± 2 °C, 16-hour light/8-hour dark cycle).

-

-

Procedure:

-

Prepare a series of test solutions of this compound in a suitable culture medium. A solvent may be necessary for concentrations exceeding water solubility, with a solvent control included.

-

Introduce a specified number of daphnids (e.g., 20 per concentration, divided into replicates) into each test vessel.

-

Incubate for 48 hours under controlled conditions.

-

At 24 and 48 hours, observe the daphnids and record the number that are immobilized (i.e., unable to swim after gentle agitation).

-

-

Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Fish, Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a short exposure period.

-

Principle: Fish of a recommended species (e.g., Zebrafish, Rainbow trout) are exposed to the test substance at various concentrations for 96 hours. Mortalities are recorded, and the LC50 is calculated.

-

Apparatus:

-

Glass test tanks.

-

System for maintaining water quality (temperature, oxygen, pH).

-

Controlled environment room or water bath (species-specific temperature).

-

-

Procedure:

-

Acclimate the test fish to the laboratory conditions.

-

Prepare a range of test concentrations of this compound. For volatile substances, a flow-through or semi-static test design is recommended to maintain stable concentrations.

-

Introduce a specified number of fish into each test tank.

-

Maintain the exposure for 96 hours, ensuring adequate aeration and stable water quality parameters.

-

Record the number of dead fish in each tank at 24, 48, 72, and 96 hours.

-

-

Data Analysis: The 96-hour LC50 and its confidence limits are determined using statistical methods like probit analysis.

Visualizations

Conceptual Atmospheric Photodegradation Pathway

The primary atmospheric degradation pathway for this compound is expected to be initiated by reaction with hydroxyl (•OH) radicals, which are abundant in the troposphere. The reaction likely proceeds via hydrogen abstraction from the carbon atoms adjacent to the ether oxygen, leading to the formation of unstable intermediates that subsequently break down.

Caption: Conceptual pathway for the atmospheric degradation of this compound.

Environmental Risk Assessment Workflow

A generalized workflow for assessing the environmental risk of a volatile organic compound like this compound is presented below. This process integrates physicochemical data, environmental fate modeling, and ecotoxicity testing.

Caption: Generalized workflow for environmental risk assessment of a volatile organic compound.

Conclusion

This technical guide consolidates the available physicochemical data for this compound and provides a predictive assessment of its environmental fate and ecotoxicity in the absence of direct experimental studies. The QSAR predictions suggest that while the compound is likely to degrade in the atmosphere, it may show persistence in aquatic and terrestrial environments and poses a moderate toxic risk to aquatic life. The detailed experimental protocols offer a clear path forward for researchers to generate the necessary empirical data to refine this environmental risk profile. For professionals in drug development and other industries utilizing this compound, this guide underscores the importance of considering environmental endpoints early in the product lifecycle and highlights the methodologies available for robust risk assessment.

References

- 1. Environmental behavior and fate of methyl tert-butyl ether (MTBE) [pubs.usgs.gov]

- 2. Review of the environmental behavior and fate of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 3. Microbial degradation and fate in the environment of methyl tert-butyl ether and related fuel oxygenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Methyl tert-butyl ether - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for 1-Ethoxy-3-methylbutane in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds. The choice of solvent is critical for the successful formation and reactivity of the Grignard reagent. Ethereal solvents are essential for solvating and stabilizing the organomagnesium species. While diethyl ether and tetrahydrofuran (B95107) (THF) are conventionally used, there is a growing interest in alternative solvents with improved safety profiles and process efficiency. 1-Ethoxy-3-methylbutane, also known as ethyl isoamyl ether, presents itself as a viable, higher-boiling point alternative to traditional solvents. This document provides detailed application notes and protocols for the use of this compound as a solvent in Grignard reactions.

Physicochemical Properties and Advantages

This compound (C₇H₁₆O, MW: 116.20 g/mol ) is a colorless liquid with properties that make it an attractive candidate for Grignard reactions.[1][2][3] A comparison of its physical properties with those of common Grignard solvents is presented in Table 1.

Table 1: Comparison of Physical Properties of Ethereal Solvents

| Property | This compound | Tetrahydrofuran (THF) | Diethyl Ether |

| Molecular Weight ( g/mol ) | 116.20 | 72.11 | 74.12 |

| Boiling Point (°C) | 112.5 | 66 | 34.6 |

| Flash Point (°C) | 9 | -14 | -45 |

| Density (g/mL) | ~0.77 | ~0.89 | ~0.71 |

The significantly higher boiling point of this compound offers a distinct advantage, allowing for reactions to be conducted at elevated temperatures. This can be beneficial for the formation of Grignard reagents from less reactive organic halides, such as aryl or vinyl chlorides, which often require higher temperatures to initiate and sustain the reaction.[4] The wider liquid range also provides a larger operational window for temperature control during exothermic Grignard reactions.

Application in Grignard Reactions: A Comparative Overview

While direct comparative studies on the performance of this compound against THF and diethyl ether in Grignard reactions are not extensively documented in peer-reviewed literature, its properties suggest it would be a competent solvent. The ether oxygen in this compound can effectively solvate the magnesium center of the Grignard reagent, a crucial interaction for its formation and stability.

To illustrate how quantitative data for such a comparison would be presented, Table 2 provides a hypothetical summary of a study on the synthesis of a tertiary alcohol via a Grignard reaction.

Table 2: Illustrative Comparison of Solvent Performance in a Grignard Reaction

(Note: The following data is hypothetical and for illustrative purposes only. Actual results may vary.)

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| This compound | 2 | 85 | 98 |

| Tetrahydrofuran (THF) | 2 | 90 | 99 |

| Diethyl Ether | 3 | 88 | 97 |

Experimental Protocols